molecular formula C12H9ClN4O B11853211 6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11853211
M. Wt: 260.68 g/mol
InChI Key: PLSRSHMLMIXOSH-UHFFFAOYSA-N
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Description

6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyrazole and pyrimidine rings in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 4-methoxybenzaldehyde, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolopyrimidine oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis and the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 6-Fluoro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
  • 6-Iodo-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

6-Chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .

Properties

Molecular Formula

C12H9ClN4O

Molecular Weight

260.68 g/mol

IUPAC Name

6-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H9ClN4O/c1-18-10-4-2-9(3-5-10)17-11-8(7-15-17)6-14-12(13)16-11/h2-7H,1H3

InChI Key

PLSRSHMLMIXOSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=N2)Cl

Origin of Product

United States

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